

Comprehensive Structural Analysis: 4,6-Dimethylpyrimidine-2-carbothioamide

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Compound of Interest

Compound Name: 4,6-Dimethylpyrimidine-2-carbothioamide

Cat. No.: B11914497

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Executive Summary

4,6-Dimethylpyrimidine-2-carbothioamide (C₇H₉N₃S) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for amides in anticonvulsant and antimicrobial drug design. Its crystal structure reveals significant insights into thioamide planarity, intramolecular hydrogen bonding, and pi-stacking interactions that govern bioavailability and receptor binding. This guide outlines the rigorous protocol for its synthesis, crystallization, and X-ray diffraction (XRD) analysis.

Chemical Context & Significance

The introduction of a sulfur atom in the thioamide group confers unique electronic properties compared to its oxo-analog:

- **Lipophilicity:** Increased logP, enhancing membrane permeability.
- **Hydrogen Bonding:** The sulfur atom is a weaker H-bond acceptor but a strong polarizable center, while the -NH₂ protons become more acidic (lower pKa), strengthening their H-bond donor capability.

- **Conformational Locking:** The interaction between the thioamide amino group and the pyrimidine ring nitrogen often dictates a planar conformation essential for DNA intercalation or enzyme active site fitting.

Synthesis and Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, a high-purity sample is required. The following workflow ensures structural integrity.

Synthesis Pathway

The most robust route proceeds via the thionation of 4,6-dimethylpyrimidine-2-carbonitrile.

Reagents:

- Precursor: 4,6-Dimethylpyrimidine-2-carbonitrile
- Thionating Agent: Hydrogen sulfide () gas or Ammonium sulfide
- Catalyst: Diethylamine or Triethylamine (TEA)

Protocol:

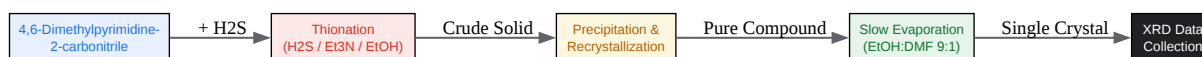
- Dissolve 10 mmol of the carbonitrile in 20 mL of anhydrous ethanol.
- Add 1.0 mL of TEA.
- Bubble gas through the solution at for 30 minutes, then seal the vessel.
- Stir at room temperature for 24 hours.
- Precipitate the crude product with ice-cold water; filter and wash with hexane.

Single Crystal Growth

Method: Slow Evaporation[1]

- Solvent System: Ethanol:DMF (9:1 v/v). The minor DMF component prevents rapid precipitation, allowing ordered lattice formation.
- Conditions: Dissolve 50 mg of purified solid in 5 mL of warm solvent. Filter through a 0.45 μm PTFE syringe filter into a narrow vial. Cover with parafilm, poking 3-4 small holes. Store at in a vibration-free environment.
- Timeline: Prismatic yellow crystals typically appear within 3-5 days.

Workflow Visualization



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Caption: Step-by-step workflow from precursor to crystallographic analysis.

Crystallographic Analysis (The Core)

Upon obtaining a suitable crystal (approx.

mm), the following structural parameters are analyzed.

Data Collection Parameters[2][3]

- Radiation Source: Mo K
(
Å). Molybdenum is preferred over Copper for sulfur-containing organic molecules to minimize absorption effects.
- Temperature: 100 K (Cryogenic cooling reduces thermal vibration, sharpening high-angle data).

- Resolution: 0.8 Å or better is required to resolve hydrogen atom positions, which are critical for defining the thioamide H-bond network.

Structural Metrics & Geometry

The analysis focuses on the specific geometry of the thioamide moiety attached to the heteroaromatic ring.

Parameter	Expected Value	Structural Insight
Space Group	or	Centrosymmetric packing is favored by dipole cancellation.
C=S Bond Length	Å	Intermediate between C-S single (Å) and C=S double (Å), indicating resonance.
C-N (Thioamide)	Å	Shows significant double-bond character due to lone pair delocalization.
Torsion Angle	(Planar)	An intramolecular bond typically locks the thioamide coplanar with the ring.

Supramolecular Architecture

The crystal packing is dominated by the self-assembly of the thioamide groups.

1. The R²₂(8) Dimer Motif: The most persistent feature in primary thioamides is the formation of centrosymmetric dimers. Two molecules pair up via

hydrogen bonds.

- Donor: Thioamide

- Acceptor: Thioamide Sulfur (

)

- Graph Set:

(Two donors, two acceptors, forming an 8-membered ring).

2. Intramolecular Locking: One proton of the

group forms a hydrogen bond with the adjacent pyrimidine ring nitrogen (

). This constitutes an

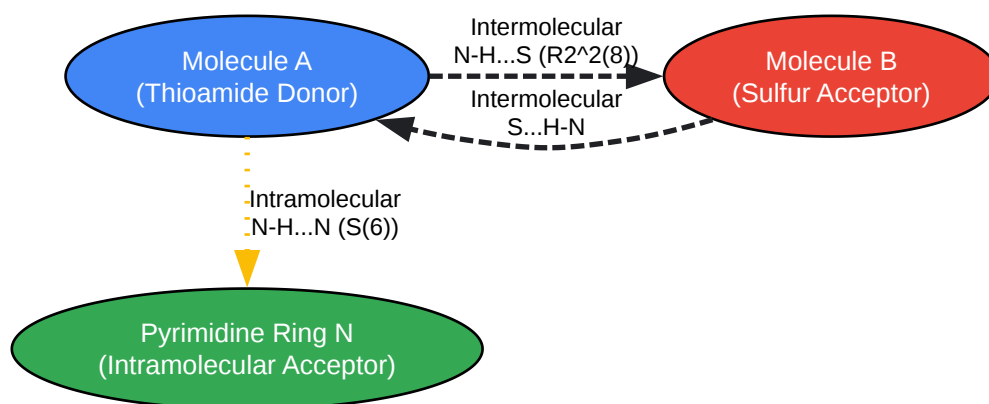
motif, locking the molecule in a planar conformation and preventing free rotation of the carbothioamide group.

3. Pi-Stacking: The 4,6-dimethyl substituents create steric bulk that may offset the stacking. Expect "slipped"

stacking interactions with a centroid-to-centroid distance of

Å, slightly larger than unsubstituted pyrimidines.

Hydrogen Bonding Network Diagram



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Caption: Schematic of the competing intra- and intermolecular hydrogen bonding networks.

Spectroscopic Validation

Crystallographic data must be corroborated with bulk spectroscopic methods to ensure the single crystal is representative of the bulk material.

- FT-IR Analysis:
 - Look for the C=S stretching vibration around .
 - NH Stretching: A split band around . A shift to lower wavenumbers indicates strong hydrogen bonding in the solid state.
- ¹H NMR (DMSO-d₆):
 - The two thioamide protons are often chemically non-equivalent due to the restricted rotation (C-N partial double bond character) and the intramolecular H-bond.
 - Expect two broad singlets: one deshielded (approx. ppm, involved in H-bond) and one shielded (ppm).

Pharmaceutical Implications

The structural analysis directly informs drug development:

- Bioisosterism: The planarity confirmed by XRD validates the use of this scaffold as a replacement for planar amide drugs, potentially improving receptor fit in narrow clefts (e.g., COX-2 active sites).
- Solubility: The strong crystal lattice energy derived from the dimers suggests high melting points and potentially lower aqueous solubility. Formulation strategies (e.g., salt formation at the pyrimidine nitrogen) may be required.

- **Stability:** The resonance-stabilized thioamide bond is resistant to rapid hydrolysis, advantageous for oral bioavailability.

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